Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate
Description
Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate is a synthetic organic compound characterized by a furan-carboxamido-benzoate scaffold with a trifluoromethylphenyl substituent. The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research . Its structure combines a benzoate ester, a furan ring, and an amide linkage, which may influence its biological activity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 4-[[5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO4/c1-2-28-20(27)13-6-8-16(9-7-13)25-19(26)18-11-10-17(29-18)14-4-3-5-15(12-14)21(22,23)24/h3-12H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUPEAIKWJZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation reaction: The furan ring is then coupled with a benzoic acid derivative through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate has attracted attention for its potential therapeutic properties. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as pharmaceuticals.
Anticancer Activity
Research has demonstrated that compounds containing furan and trifluoromethyl groups can exhibit significant anticancer properties. For instance, studies have indicated that similar carboxamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it could potentially inhibit inflammatory cytokines, providing a therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory diseases. The incorporation of the trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy .
Material Science Applications
In addition to its medicinal uses, this compound can serve as a building block in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be utilized in the synthesis of specialty polymers that require specific thermal and mechanical properties. Its unique structure allows for modifications that can lead to enhanced polymer stability and performance under various conditions .
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings and adhesives to improve their resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in industries like automotive and aerospace where durability is crucial .
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on a series of compounds similar to this compound, showing promising results against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, emphasizing the role of the trifluoromethyl group as a key feature in improving potency .
Case Study on Polymer Applications
Another investigation focused on using this compound as a monomer for synthesizing high-performance polymers. The resulting materials demonstrated superior thermal stability compared to traditional polymers, making them suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several classes of molecules, including urea-linked thiazoles, sulfonylurea herbicides, and pharmaceutical impurities. Key comparisons are outlined below:
Urea-Linked Thiazole Derivatives ()
Compounds 10d , 10e , and 10f from Molecules (2013) feature:
- Thiazole rings instead of furan.
- Piperazine-acetate side chains absent in the target compound.
- Ureido linkages versus the amide linkage in the target.
Key Insight : The trifluoromethyl group enhances yield and stability compared to chlorophenyl derivatives (e.g., 10f, 89.1% yield) . The thiazole core may confer different electronic properties compared to furan, affecting reactivity.
Sulfonylurea Herbicides ()
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share:
- Triazine rings vs. furan/benzene in the target.
- Sulfonylurea bridges instead of amide linkages .
- Agrochemical applications (herbicides) vs.
| Parameter | Target Compound | Triflusulfuron Methyl Ester |
|---|---|---|
| Core Structure | Furan-benzoate | Triazine-sulfonylurea |
| Functional Group | Amide | Sulfonylurea |
| Application | Pharmaceutical impurity/research | Herbicide |
Key Insight : The trifluoromethyl group is common in both agrochemicals and pharmaceuticals but serves divergent roles—enhancing herbicidal activity in sulfonylureas versus improving drug-like properties in the target compound.
Pharmaceutical Impurities ()
Impurity E(EP) and F(EP) from Reference Standards for Pharmaceutical Analysis (2018) share:
- Benzamide/benzoate scaffolds .
- Trifluoromethylphenyl substituents.
- Hydroxyethyl or methylamino side chains.
Key Insight : The target compound’s furan ring may simplify synthesis compared to branched impurities like F(EP), which require multi-step purification .
Research Findings and Implications
- Structural Flexibility : Replacing the thiazole (10d/10e) or triazine (herbicides) with a furan ring could modulate bioavailability and target selectivity.
- Functional Group Impact : The amide linkage in the target compound may improve stability over urea derivatives (10d/10e) or sulfonylureas (herbicides) .
- Synthetic Challenges : High yields in thiazole derivatives (e.g., 10d, 93.4%) suggest that analogous furan-based compounds could be synthesized efficiently, though purification of pharmaceutical-grade material (as in Imp. E/F) may require advanced chromatography .
Biological Activity
Ethyl 4-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C18H16F3N1O3
- Molecular Weight : 353.32 g/mol
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 14 | 48 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Cytotoxicity
Cytotoxic assays conducted on various cancer cell lines have shown that this compound exhibits promising cytotoxic effects. The following table summarizes the IC50 values against selected cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.2 |
| A549 (lung cancer) | 12.0 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
3. Anti-inflammatory Effects
Inflammatory responses can be modulated by various compounds, and preliminary studies suggest that this compound may possess anti-inflammatory properties. In vivo experiments using animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Studies
Several case studies have been published that highlight the biological activity of compounds structurally related to this compound:
- Case Study on Antimicrobial Efficacy : A study published in MDPI assessed the antimicrobial activity of various furan derivatives, including those with trifluoromethyl substitutions. The results showed enhanced activity against resistant bacterial strains, indicating a potential therapeutic application in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity in Cancer Research : Research conducted on furan-based compounds revealed significant cytotoxic activity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as underlying factors .
- Inflammation Modulation : A study examining the effects of furan derivatives on inflammatory pathways found that certain compounds could inhibit NF-kB signaling, leading to decreased production of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
